molecular formula C13H10F2N4O2S B6907530 N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B6907530
M. Wt: 324.31 g/mol
InChI Key: JCRBQGFWUNUCIM-UHFFFAOYSA-N
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Description

N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a difluoromethoxyphenyl moiety, an oxazole ring, and a thiadiazole ring, which contribute to its diverse reactivity and potential utility in research and industry.

Properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O2S/c14-12(15)21-9-3-1-2-8(6-9)7-16-13-18-17-11(22-13)10-4-5-20-19-10/h1-6,12H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRBQGFWUNUCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CNC2=NN=C(S2)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the 3-(difluoromethoxy)benzylamine intermediate. This intermediate is then subjected to cyclization reactions to form the oxazole and thiadiazole rings. Common reagents used in these steps include phosphorus oxychloride (POCl3) for cyclization and various amines for nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), thionyl chloride (SOCl2)

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes, making it a potential candidate for therapeutic applications. The molecular targets often include enzymes involved in metabolic pathways and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(trifluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
  • N-[[3-(methoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
  • N-[[3-(chloromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

Uniqueness

What sets N-[[3-(difluoromethoxy)phenyl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine apart from its similar compounds is the presence of the difluoromethoxy group. This functional group imparts unique electronic and steric properties, enhancing the compound’s reactivity and potential biological activity. The difluoromethoxy group can influence the compound’s binding affinity to molecular targets, making it a valuable scaffold for drug design and development.

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